molecular formula C11H12ClNaO B14632901 Sodium 4-chloro-2-cyclopentylphenate CAS No. 53404-20-9

Sodium 4-chloro-2-cyclopentylphenate

Cat. No.: B14632901
CAS No.: 53404-20-9
M. Wt: 218.65 g/mol
InChI Key: DOIINNLYOZZSEN-UHFFFAOYSA-M
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Description

Sodium 4-chloro-2-cyclopentylphenate is an organic compound with the molecular formula C11H12ClNaO. It is a sodium salt derivative of 4-chloro-2-cyclopentylphenol. This compound is known for its unique structural features, which include a cyclopentyl ring attached to a chlorinated phenol group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-chloro-2-cyclopentylphenate can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloro-2-cyclopentylphenol with sodium hydroxide. The reaction typically occurs under basic conditions, where the hydroxide ion acts as a nucleophile, displacing the chlorine atom and forming the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-2-cyclopentylphenate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to the parent phenol.

    Substitution: It participates in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions often occur in the presence of strong bases like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Regeneration of 4-chloro-2-cyclopentylphenol.

    Substitution: Formation of various substituted phenates depending on the nucleophile used.

Scientific Research Applications

Sodium 4-chloro-2-cyclopentylphenate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-chloro-2-cyclopentylphenate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways. The compound’s effects are mediated through its ability to bind to active sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-chloro-2-methylphenate
  • Sodium 4-chloro-2-ethylphenate
  • Sodium 4-chloro-2-propylphenate

Uniqueness

Sodium 4-chloro-2-cyclopentylphenate is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interactions in chemical and biological systems .

Properties

CAS No.

53404-20-9

Molecular Formula

C11H12ClNaO

Molecular Weight

218.65 g/mol

IUPAC Name

sodium;4-chloro-2-cyclopentylphenolate

InChI

InChI=1S/C11H13ClO.Na/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8;/h5-8,13H,1-4H2;/q;+1/p-1

InChI Key

DOIINNLYOZZSEN-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)C2=C(C=CC(=C2)Cl)[O-].[Na+]

Origin of Product

United States

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